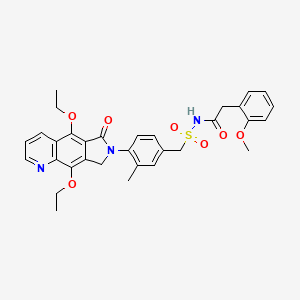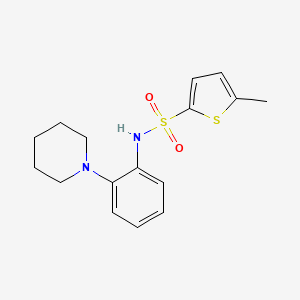
MK6-83
概要
科学的研究の応用
MK6-83 has several scientific research applications:
Chemistry: Used as a tool compound to study the function of transient receptor potential mucolipin channels.
Biology: Investigated for its role in cellular calcium signaling and lysosomal function.
Medicine: Potential therapeutic agent for conditions related to lysosomal storage disorders, such as mucolipidosis type IV.
Industry: Utilized in the development of new pharmacological agents targeting calcium channels
作用機序
MK6-83は、一過性受容体電位ミューコリピン1チャネルを活性化することによりその効果を発揮し、リソソームからのカルシウムの放出につながります。この活性化は、カルシウム/カルモジュリン依存性プロテインキナーゼキナーゼの活性化や、その後のオートファジー関連タンパク質複合体の活性化など、一連の細胞内イベントを引き起こします。 この化合物は、オートファジー遺伝子をアップレギュレートする転写因子EBの核移行にも影響を与えます。 .
生化学分析
Biochemical Properties
MK6-83 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate TRPML1 channels, which are involved in lysosomal function. The activation of TRPML1 by this compound enhances the lysosomal exocytosis and autophagy processes, which are vital for cellular homeostasis. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes in cells expressing TRPML1 mutations .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce cell viability and induce caspase-3-dependent apoptosis in certain cell lines. This compound also enhances lysosomal exocytosis, which is crucial for the degradation and recycling of cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TRPML1 channels. By activating these channels, this compound facilitates the release of lysosomal contents into the cytoplasm, thereby promoting autophagy and lysosomal exocytosis. This activation is particularly effective in cells with TRPML1 mutations, where this compound restores the function of mutant TRPML1 isoforms. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes, which is essential for maintaining cellular zinc homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound maintains its efficacy over prolonged incubation periods, while in vivo studies have demonstrated its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates TRPML1 channels without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including reduced cell viability and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lysosomal function and zinc homeostasis. The compound interacts with enzymes and cofactors that regulate lysosomal exocytosis and autophagy. By activating TRPML1 channels, this compound enhances the degradation and recycling of cellular components, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 channels, which are predominantly found in lysosomes. This targeted distribution ensures that this compound exerts its effects primarily within lysosomal compartments .
Subcellular Localization
This compound is primarily localized within lysosomes, where it exerts its activity by activating TRPML1 channels. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to lysosomal compartments. This specific localization is crucial for this compound’s function in promoting lysosomal exocytosis and autophagy .
準備方法
合成経路および反応条件
MK6-83の合成には、特定の条件下での5-メチルチオフェン-2-スルホニルクロリドと2-(ピペリジン-1-イル)アニリンの反応が含まれます。反応には通常、トリエチルアミンなどの塩基が必要であり、ジクロロメタンなどの有機溶媒中で行われます。 生成物は、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製されます。 .
工業生産方法
This compoundの工業生産方法は広く文書化されていませんが、おそらく、ラボ環境で使用されるものと同様の合成経路に従い、規模、収率、純度について最適化されています。 自動反応器や連続フローシステムの使用は、効率と一貫性を向上させるために採用される場合があります。 .
化学反応の分析
反応の種類
MK6-83は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、スルホンアミド基をアミンに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
科学研究への応用
This compoundは、いくつかの科学研究への応用があります。
化学: 一過性受容体電位ミューコリピンチャネルの機能を研究するためのツール化合物として使用されます。
生物学: 細胞内カルシウムシグナル伝達とリソソーム機能における役割について調査されています。
医学: ミューコリピドーシスIV型などのリソソーム貯蔵障害に関連する状態に対する潜在的な治療薬。
類似化合物との比較
類似化合物
ML-SA1: 選択性と効力が異なる、一過性受容体電位ミューコリピンチャネルの別の活性化剤。
ML-SI3: 一過性受容体電位ミューコリピンチャネルの選択的阻害剤。
ユニークさ
MK6-83は、一過性受容体電位ミューコリピン2と一過性受容体電位ミューコリピン3に比べて、一過性受容体電位ミューコリピン1に対する中程度の選択性を示すというユニークな点があり、これらのチャネルの特定の機能を研究するための貴重なツールとなっています。 ミューコリピドーシスIV型患者細胞におけるチャネル機能を回復させる能力は、さらにその潜在的な治療的応用を強調しています。 .
特性
IUPAC Name |
5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYSXZCDAWOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336629 | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062271-24-2 | |
| Record name | MK6-83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK6-83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


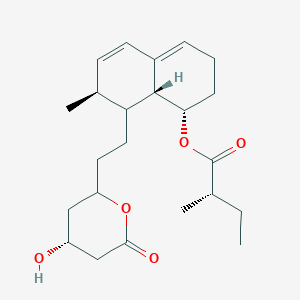



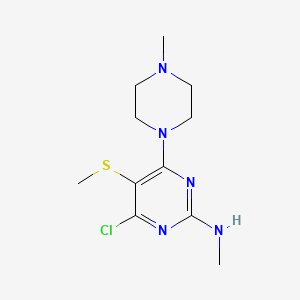
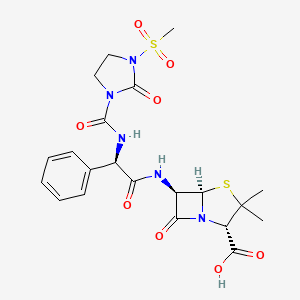
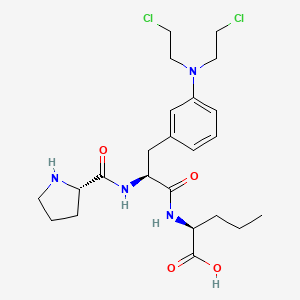
![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)
